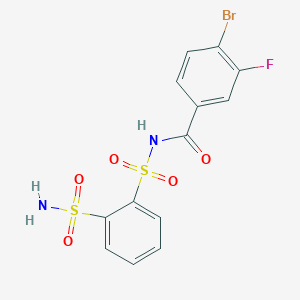![molecular formula C19H21ClO4 B13931862 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester is an organic compound that belongs to the class of chloropropionic acid derivatives. This compound is characterized by the presence of a benzyloxyethoxy group attached to a phenyl ring, which is further connected to a chloropropionic acid methyl ester moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzyloxyethanol: The synthesis begins with the preparation of benzyloxyethanol by reacting benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide.
Etherification: The benzyloxyethanol is then reacted with 4-hydroxybenzaldehyde to form 4-(2-benzyloxyethoxy)benzaldehyde.
Aldol Condensation: The 4-(2-benzyloxyethoxy)benzaldehyde undergoes aldol condensation with chloroacetone in the presence of a base like sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The chloropropionic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
科学研究应用
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-[4-(2-Methoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 3-[4-(2-Ethoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 3-[4-(2-Propoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
Uniqueness
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester is unique due to the presence of the benzyloxyethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
属性
分子式 |
C19H21ClO4 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-[4-(2-phenylmethoxyethoxy)phenyl]propanoate |
InChI |
InChI=1S/C19H21ClO4/c1-22-19(21)18(20)13-15-7-9-17(10-8-15)24-12-11-23-14-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 |
InChI 键 |
KMGJQWSTZXFHNY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCOCC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


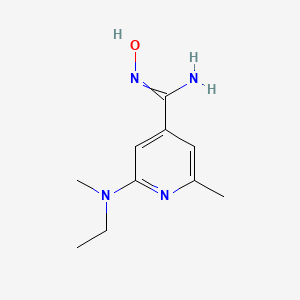
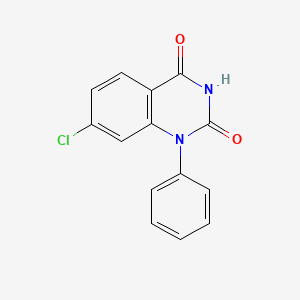
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
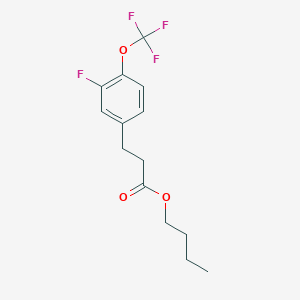
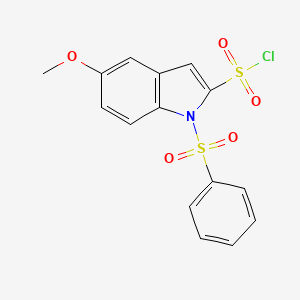
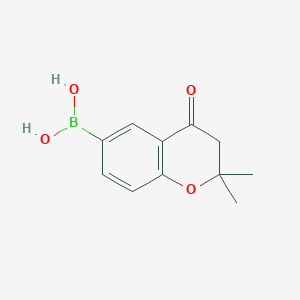
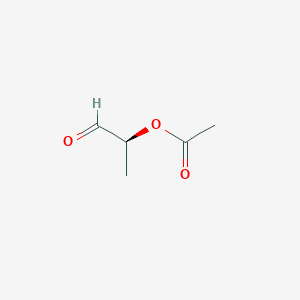
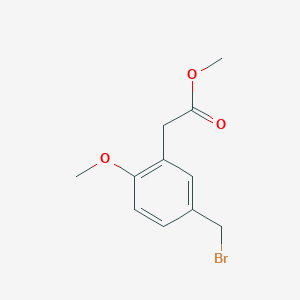
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
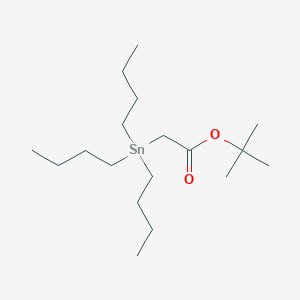
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)

